molecular formula C25H39NaO5S B1262278 Halisulfate 2

Halisulfate 2

Cat. No. B1262278
M. Wt: 474.6 g/mol
InChI Key: AWFRDBFYOVFNAL-XZBXZNDTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Halisulfate 2 is an organic molecular entity. It has a role as a metabolite.

Scientific Research Applications

Isolation and Characterization

  • Halisulfates, including Halisulfate 2, are sesterterpene sulfates isolated from marine sponges, such as Coscinoderma sp. These compounds have been characterized by various spectroscopic methods, contributing significantly to marine natural product chemistry (Jeong et al., 2019).

Biological Activity and Potential Applications

  • Halisulfate 1, closely related to Halisulfate 2, has been identified as an isocitrate lyase inhibitor, showing potential in reducing the infection severity of rice plants by the fungus Magnaporthe grisea. This suggests potential agricultural applications in crop protection (Shin et al., 2007).
  • Another study on Darwinella australensis reported the isolation of new sesterterpene sulfates, including halisulfates, which showed moderate inhibition of cell division in sea urchin eggs. This indicates possible applications in developmental biology and cell division studies (Makarieva et al., 2003).

Structural and Stereochemical Analysis

  • Determining the absolute configuration and stereochemistry of compounds like Halisulfate 3 provides critical insights into the structural aspects of sesterterpenes, which is essential for understanding their biological activities and potential applications in various fields (Müller & Faulkner, 1997).

Pharmacological Research

  • In pharmacological research, sesterterpenes like Halisulfate 1 have been isolated as serine protease inhibitors, highlighting their potential therapeutic applications, such as in developing antithrombin and antitrypsin treatments (Kimura et al., 1998).
  • Irregularasulfate, a compound structurally related to Halisulfate 7, demonstrates moderate inhibitory effects on mammalian Ser/Thr protein phosphatases, suggesting potential for the development of novel inhibitors for therapeutic use (Carr et al., 2007).

properties

Product Name

Halisulfate 2

Molecular Formula

C25H39NaO5S

Molecular Weight

474.6 g/mol

IUPAC Name

sodium;[(E)-2-[3-(furan-3-yl)propyl]-6-methyl-8-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]oct-5-enyl] sulfate

InChI

InChI=1S/C25H40O5S.Na/c1-20(14-16-25(4)21(2)9-6-10-22(25)3)8-5-11-23(19-30-31(26,27)28)12-7-13-24-15-17-29-18-24;/h8-9,15,17-18,22-23H,5-7,10-14,16,19H2,1-4H3,(H,26,27,28);/q;+1/p-1/b20-8+;/t22-,23?,25-;/m1./s1

InChI Key

AWFRDBFYOVFNAL-XZBXZNDTSA-M

Isomeric SMILES

C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CCC(CCCC2=COC=C2)COS(=O)(=O)[O-])/C)C.[Na+]

Canonical SMILES

CC1CCC=C(C1(C)CCC(=CCCC(CCCC2=COC=C2)COS(=O)(=O)[O-])C)C.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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